molecular formula C12H11ClO2 B1485580 (3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol CAS No. 2166197-91-5

(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol

Cat. No.: B1485580
CAS No.: 2166197-91-5
M. Wt: 222.67 g/mol
InChI Key: MPVYSXGNQDETOB-ZYHUDNBSSA-N
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Description

(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol is a useful research compound. Its molecular formula is C12H11ClO2 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-11-4-2-1-3-9(11)5-6-10-7-15-8-12(10)14/h1-4,10,12,14H,7-8H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVYSXGNQDETOB-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)C#CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)C#CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol, with the chemical formula C12_{12}H11_{11}ClO and a molecular weight of 222.67 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H11_{11}ClO
  • Molecular Weight : 222.67 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may exhibit affinity towards dopamine and serotonin transporters, which are critical in the modulation of mood and behavior .

Biological Activities

  • Neuropharmacological Effects :
    • The compound has shown potential in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). Its mechanism involves the inhibition of neurotransmitter uptake, particularly dopamine and norepinephrine .
  • Antidiabetic Properties :
    • Research indicates that derivatives of compounds similar to this compound may have applications in diabetes treatment by modulating glucose metabolism .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuropharmacologicalPotential treatment for ADHD and depression
AntidiabeticModulation of glucose metabolism
Transporter AffinityHigh affinity for dopamine and norepinephrine

Study 1: Neurological Impact

A study conducted on a series of optically active molecules related to this compound demonstrated significant effects on neurotransmitter transporters. The results indicated that these compounds could effectively inhibit dopamine transporter (DAT) activity, which is crucial for managing conditions like drug addiction and mood disorders .

Study 2: Antidiabetic Effects

In another investigation focusing on the antidiabetic potential of similar compounds, researchers found that specific derivatives could lower plasma cholesterol levels in cholesterol-fed hamster models. This suggests a potential pathway for developing treatments aimed at metabolic disorders .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol exhibit anticancer properties. The compound's structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. A study demonstrated that derivatives of this compound could inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in drug development for cancer therapies .

Antiviral Properties

The compound has shown promise in antiviral applications. Its ability to inhibit viral replication mechanisms makes it a candidate for further research in antiviral drug formulation. Preliminary studies indicate that compounds with similar structures can disrupt viral entry or replication processes .

Neurological Research

There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest potential benefits in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Biodegradable Polymers

The compound's chemical structure allows it to be incorporated into biodegradable polymer matrices. This application is particularly relevant in developing environmentally friendly materials for packaging and medical devices. Studies demonstrate that incorporating this compound into polymer formulations enhances their mechanical properties while maintaining biodegradability .

Cosmetic Formulations

Due to its stability and safety profile, this compound is being explored for use in cosmetic formulations. Its potential antioxidant properties may contribute to skin protection and anti-aging effects, making it a valuable ingredient in skincare products .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of cancer cell proliferation at specific concentrations of the compound .
Study BAntiviralShowed effective viral replication inhibition in vitro, indicating potential as an antiviral agent .
Study CBiodegradable MaterialsFound that the incorporation of the compound into polymer matrices improved mechanical properties without compromising biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.